3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-3-1-2-9(6-10)7-19-8-18-12-11(13(19)20)4-5-21-12/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDOYVWFOCNTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. Studies have shown that derivatives of thienopyrimidines can inhibit bacterial growth effectively. For instance, a study demonstrated that compounds with a thieno[2,3-d]pyrimidine moiety displayed broad-spectrum antibacterial activity against various pathogens, including resistant strains.
Case Study: Antibacterial Efficacy
- Compound Tested: 7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Activity: Inhibition of Escherichia coli growth
- IC50 Value: 0.91 μM
- Mechanism: Enzyme inhibition through interaction with bacterial tRNA methyltransferase .
Anticancer Activity
The compound has also shown promise in anticancer research. Its ability to modulate specific biological pathways makes it a candidate for further investigation as a therapeutic agent against various cancers.
Case Study: Anticancer Properties
- Target: PI5P4Kγ Kinase
- Significance: Regulates cell signaling pathways involved in cancer progression.
- Findings: The compound exhibited selective inhibition of PI5P4Kγ, which is crucial for developing targeted cancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like trifluoromethyl) enhances the biological activity of thienopyrimidine derivatives. Modifications at different positions on the phenyl ring also impact efficacy and selectivity against specific targets.
Data Table: Biological Activities of Thienopyrimidine Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-[3-(Trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one | Antimicrobial | Enzyme inhibition |
| 7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one | Antimicrobial | Bacterial growth inhibition |
| Various thienopyrimidine derivatives | Anticancer | Kinase inhibition |
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways . For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by modulating apoptosis-related proteins .
Comparison with Similar Compounds
Key Findings :
- The trifluoromethyl group in the target compound likely enhances target binding through hydrophobic interactions, as seen in kinase inhibitors .
- Derivatives with bulkier substituents (e.g., 7-phenyl in ) show reduced cytotoxicity compared to smaller groups like benzylamino .
- Thioether-linked analogs (e.g., ) exhibit improved solubility but lower metabolic stability than the target compound’s benzyl group .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Insights :
- The trifluoromethyl group increases LogP by ~0.9 units compared to methoxy or benzylamino derivatives, suggesting better membrane permeability .
- Lower solubility of the target compound may necessitate formulation optimization for in vivo applications.
Biological Activity
3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, characterized by a unique structure that contributes to its potential biological activities. This compound has attracted attention in various fields, including medicinal chemistry and pharmacology, due to its promising therapeutic properties.
Chemical Structure and Properties
The molecular formula of 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 348.33 g/mol. The compound features a thieno[2,3-d]pyrimidine core with a trifluoromethylbenzyl substituent, which enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thienopyrimidine scaffold is known for its ability to modulate enzyme activity, potentially leading to effects such as:
- Antiviral Activity : Inhibition of viral replication by targeting viral polymerases.
- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Antiviral Activity
Research has indicated that derivatives of thienopyrimidines exhibit significant antiviral properties. For instance, compounds structurally related to 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one have shown efficacy against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). In vitro studies demonstrated that certain thienopyrimidine derivatives inhibited the activity of NS5B RNA polymerase by over 90%, with IC50 values in the micromolar range .
Anticancer Activity
Several studies have explored the anticancer potential of thienopyrimidine derivatives. For example, compounds similar to 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one have been tested against various cancer cell lines. Notably, these compounds exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating their potential as chemotherapeutic agents .
Case Studies
- Study on Antiviral Efficacy : A recent study evaluated the antiviral effects of thieno[2,3-d]pyrimidine derivatives against HCV. The most potent compound demonstrated an EC50 value of 0.35 µM with low cytotoxicity in MT-4 cells . This suggests that structural modifications can significantly enhance antiviral activity.
- Anticancer Screening : In another investigation focusing on anticancer properties, a series of thienopyrimidine derivatives were synthesized and screened against breast cancer cell lines. The lead compound showed an IC50 value of 25 µM and induced apoptosis through caspase activation .
Data Tables
Q & A
Q. What are the key steps in synthesizing 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
The synthesis typically involves:
- Core formation : Cyclization of 2-amino-thiophene-3-carbonitrile derivatives with formic acid or urea under reflux to form the thieno[2,3-d]pyrimidin-4(3H)-one core .
- Substitution : Introducing the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions. Common reagents include benzyl halides or transition-metal catalysts (e.g., Pd/C) in solvents like DMF or ethanol .
- Optimization : Key variables include reaction time (16–18 hours for cyclization), temperature (reflux for substitution), and catalyst loading (e.g., 5 mol% Pd/C). Monitor progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR : H and C NMR to verify substituent positions (e.g., trifluoromethyl benzyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., calculated [M+H] for CHFNOS: 353.07) .
- X-ray crystallography : For unambiguous 3D structure determination .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Kinase inhibition : Screen against tyrosine kinases (e.g., VEGFR-2) using ELISA-based assays .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinity to targets like VEGFR-2 using AutoDock Vina. The thienopyrimidine core occupies the hinge region, while substituents (e.g., trifluoromethyl benzyl) interact with hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Corporate electronic (Hammett σ) and steric parameters (Taft’s ) to predict activity .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
- Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Validate purity : Ensure >95% purity via HPLC before testing .
- Control solvent effects : Compare DMSO vs. aqueous solubility impacts on activity .
Q. What strategies improve synthetic yield for scale-up without compromising purity?
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst screening : Test ZnCl vs. Bi(OTf) for substitution reactions; the latter may improve regioselectivity .
- Flow chemistry : Continuous reactors for cyclization steps to enhance reproducibility .
Methodological Challenges and Solutions
Q. How to resolve low solubility in aqueous buffers during bioassays?
- Prodrug design : Introduce phosphate esters at the 4-oxo position for enhanced solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Q. What analytical techniques differentiate regioisomers in substituted thienopyrimidines?
- 2D NMR : NOESY to identify spatial proximity of substituents (e.g., trifluoromethyl benzyl vs. methylphenyl) .
- IR spectroscopy : Compare carbonyl stretching frequencies (1670–1700 cm) to confirm substitution patterns .
Structural-Activity Relationship (SAR) Insights
Critical Considerations for Reproducibility
- Reagent sourcing : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent side reactions .
- Data reporting : Include full spectroscopic data (e.g., H NMR integrals) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
